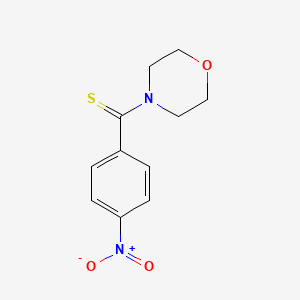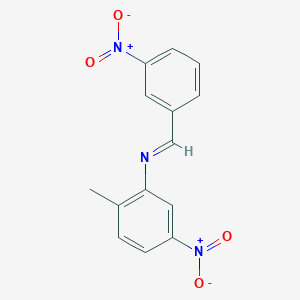![molecular formula C21H13Br2N3O5 B11554383 2,4-dibromo-6-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B11554383.png)
2,4-dibromo-6-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dibromo-6-[(E)-{[2-(2-cyanophenoxy)acetamido]imino}methyl]phenyl furan-2-carboxylate is a complex organic compound characterized by its unique structure, which includes bromine atoms, a cyano group, and a furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dibromo-6-[(E)-{[2-(2-cyanophenoxy)acetamido]imino}methyl]phenyl furan-2-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include bromination, acylation, and imination reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to achieve consistent quality and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2,5-dicarboxylic acid derivatives, while reduction can produce amine-functionalized compounds.
Aplicaciones Científicas De Investigación
2,4-Dibromo-6-[(E)-{[2-(2-cyanophenoxy)acetamido]imino}methyl]phenyl furan-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2,4-dibromo-6-[(E)-{[2-(2-cyanophenoxy)acetamido]imino}methyl]phenyl furan-2-carboxylate involves its interaction with specific molecular targets. The bromine atoms and cyano group play crucial roles in binding to enzymes or receptors, modulating their activity. The furan ring may also contribute to the compound’s overall stability and reactivity.
Comparación Con Compuestos Similares
- 2,4-Dibromo-6-[(E)-{[2-(2-cyanophenoxy)acetamido]imino}methyl]phenyl phenylcarboxylate
- 2,4-Dibromo-6-[(E)-{[2-(2-cyanophenoxy)acetamido]imino}methyl]phenyl thiophen-2-carboxylate
Comparison: Compared to similar compounds, 2,4-dibromo-6-[(E)-{[2-(2-cyanophenoxy)acetamido]imino}methyl]phenyl furan-2-carboxylate is unique due to the presence of the furan ring, which imparts distinct chemical and physical properties
Propiedades
Fórmula molecular |
C21H13Br2N3O5 |
|---|---|
Peso molecular |
547.2 g/mol |
Nombre IUPAC |
[2,4-dibromo-6-[(E)-[[2-(2-cyanophenoxy)acetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate |
InChI |
InChI=1S/C21H13Br2N3O5/c22-15-8-14(20(16(23)9-15)31-21(28)18-6-3-7-29-18)11-25-26-19(27)12-30-17-5-2-1-4-13(17)10-24/h1-9,11H,12H2,(H,26,27)/b25-11+ |
Clave InChI |
FSQHZVGNOCOIDF-OPEKNORGSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)C#N)OCC(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC=CO3 |
SMILES canónico |
C1=CC=C(C(=C1)C#N)OCC(=O)NN=CC2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-chlorophenyl)-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11554302.png)
![2-[(2,4-Dibromophenyl)amino]-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide](/img/structure/B11554306.png)
![N'-[(E)-(3,5-Diiodo-2-methoxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B11554312.png)
![N'-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide](/img/structure/B11554313.png)

![(3E)-N-tert-butyl-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B11554327.png)
![N-[2-(2-chlorophenyl)ethyl]-N'-(2,6-dimethylphenyl)ethanediamide](/img/structure/B11554330.png)
![4-[(4-chlorobenzyl)oxy]-N'-{(Z)-[2-(hexyloxy)phenyl]methylidene}benzohydrazide](/img/structure/B11554331.png)
![4-{[(3E)-3-{2-[(2,4-dinitrophenyl)acetyl]hydrazinylidene}butanoyl]amino}benzamide](/img/structure/B11554333.png)
![3-(1H-benzotriazol-1-yl)-N'-[(2E)-4-phenylbutan-2-ylidene]propanehydrazide](/img/structure/B11554339.png)

![N-(2,3-dichlorophenyl)-2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B11554350.png)
![O-{4-[(4-bromophenyl)carbamoyl]phenyl} (4-bromophenyl)carbamothioate](/img/structure/B11554351.png)
![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-4-nitrobenzohydrazide](/img/structure/B11554358.png)
